N,O-Ditrityl Losartan

Description

Properties

IUPAC Name |

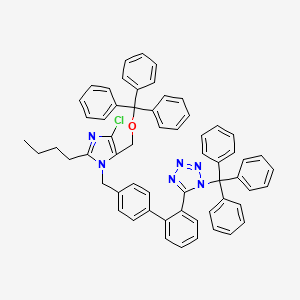

5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-1-trityltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H51ClN6O/c1-2-3-38-56-62-57(61)55(44-68-60(50-30-16-7-17-31-50,51-32-18-8-19-33-51)52-34-20-9-21-35-52)66(56)43-45-39-41-46(42-40-45)53-36-22-23-37-54(53)58-63-64-65-67(58)59(47-24-10-4-11-25-47,48-26-12-5-13-27-48)49-28-14-6-15-29-49/h4-37,39-42H,2-3,38,43-44H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMTZHFMOPHYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)COC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H51ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

907.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies Involving N,o Ditrityl Losartan

Methodologies for the Tritylation of Losartan (B1675146) Precursors

The introduction of trityl (triphenylmethyl) groups is a critical step in many synthetic pathways for losartan, serving to protect reactive sites. The formation of N,O-Ditrityl Losartan involves the protection of both the tetrazole nitrogen and the primary alcohol on the imidazole (B134444) moiety.

Selective N-Tritylation Approaches

The protection of the tetrazole ring is a foundational step in numerous losartan synthesis strategies. ua.es This is typically achieved by reacting a tetrazole-containing precursor, such as 5-phenyltetrazole, with trityl chloride in the presence of a non-nucleophilic base. newdrugapprovals.org The reaction results in the attachment of the bulky trityl group to one of the nitrogen atoms of the tetrazole ring. newdrugapprovals.orggoogle.com

Research, including single-crystal X-ray diffraction (SCXRD) studies, has unambiguously shown that the alkylation of 5-(biphenyl-2-yl)tetrazole derivatives with trityl chloride leads to the formation of the N-2 substituted regioisomer. mdpi.comresearchgate.net This selective tritylation at the N-2 position is a consistent outcome in the synthesis of various sartan intermediates. mdpi.comresearchgate.netresearchgate.net The reaction to prepare N-tritylated tetrazoles can be carried out using trityl chloride with a base like triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine. ua.es

O-Tritylation and Subsequent N-Tritylation Routes

This compound is characterized by the presence of trityl groups on both the tetrazole nitrogen and the 5-hydroxymethyl group of the imidazole ring. The trityl group is well-established for protecting alcohols as ethers due to its steric bulk, which allows for selective protection of primary hydroxyls. total-synthesis.com The synthesis of the ditritylated compound involves protecting both functional groups. While specific stepwise routes are not always detailed, the formation of this compound can occur by treating losartan or its precursors with a sufficient amount of a tritylating agent, like trityl chloride, under conditions that facilitate the protection of both the tetrazole and the alcohol functionalities. This derivative is often available via custom synthesis.

Convergent and Linear Synthetic Pathways to this compound

The assembly of the losartan molecular framework can be approached through two primary strategies: convergent and linear synthesis. drugdesign.orguniurb.it

A convergent synthesis involves the independent preparation of key molecular fragments, which are then combined in a later step. drugdesign.org In the context of losartan, a common convergent approach involves a Suzuki coupling reaction. newdrugapprovals.orggoogle.com This typically unites a trityl-protected biphenyl (B1667301) boronic acid derivative with a suitably functionalized imidazole fragment. newdrugapprovals.orggoogle.comunits.it The resulting product is trityl losartan. newdrugapprovals.org This strategy is generally considered highly efficient. units.it

A linear synthesis , in contrast, builds the molecule in a sequential, step-by-step fashion. drugdesign.org An example of a linear approach to a tritylated losartan intermediate involves halogenating the methyl group of a trityl-protected biphenyl precursor, followed by displacement of the resulting benzyl (B1604629) bromide with the imidazole portion of the molecule. newdrugapprovals.org Subsequent reduction of an aldehyde group yields the trityl losartan intermediate. newdrugapprovals.org

Deprotection Chemistry of Trityl Groups in Losartan Derivatives

The removal of the trityl protecting groups is a crucial final step to yield the active losartan molecule. This deprotection must be efficient and clean to ensure high purity of the final product.

Acid-Catalyzed Deprotection Conditions and Mechanisms

The most common method for cleaving trityl groups is through acid catalysis. total-synthesis.com The trityl group is acid-labile and can be removed under various acidic conditions. newdrugapprovals.orggoogle.comscispace.com The mechanism begins with the protonation of the ether oxygen (for O-trityl) or a tetrazole nitrogen (for N-trityl), which facilitates the cleavage of the carbon-heteroatom bond to release the deprotected molecule and the highly stable triphenylmethyl (trityl) cation. total-synthesis.com The insoluble by-product, triphenylmethanol, can often be removed by filtration after basification. google.comunits.it

A variety of acids and solvent systems have been employed for this purpose, with the choice depending on the specific substrate and desired reaction conditions.

Table 1: Reported Conditions for Acid-Catalyzed Deprotection of Trityl Losartan

| Acid Catalyst | Solvent System | Temperature | Reaction Time | Reference |

|---|---|---|---|---|

| 12% aqueous HCl | Tetrahydrofuran (THF) | Not specified | 12 hours | newdrugapprovals.orggoogle.com |

| 4N H₂SO₄ | Tetrahydrofuran (THF) | 20 to 25°C | Overnight | newdrugapprovals.orggoogle.com |

| 0.7 M H₂SO₄ | Acetonitrile (B52724) / Water (50:50) | Not specified | 1.5 hours | units.it |

| 3.4N HCl | Methanol | ~10°C | Not specified | newdrugapprovals.orggoogle.com |

| Trifluoroacetic acid (TFA) | N,N-dimethylformamide (DMF) | 80°C | 15 minutes | nih.gov |

| 1 M HCl | Methanol and 1,4-dioxane | Room Temperature | 24 hours | nih.gov |

Alternative Deprotection Strategies for Losartan Intermediates

While acid catalysis is prevalent, alternative methods for detritylation exist. These can be particularly useful when other acid-sensitive functional groups are present in the molecule. One notable alternative is the use of indium metal, which has been shown to be an effective single-electron transfer reducing agent for the removal of the trityl group from the nitrogen atom of protected tetrazoles under mild conditions. ua.es Other reported methods for the detritylation of sartan derivatives include hydrogenolysis using a platinum on carbon (Pt/C) catalyst and, surprisingly, treatment with aqueous sodium hydroxide (B78521) in methanol, which proceeded in excellent yields for certain substrates. ua.es

Optimization of Reaction Conditions and Yields in Trityl Losartan Synthesis

The synthesis of Trityl Losartan, and by extension this compound, has been the subject of extensive optimization to improve yields and process efficiency for commercial viability. Various strategies have been explored, focusing on the coupling of the biphenyl tetrazole and imidazole moieties.

One common approach involves the reaction of N-(triphenylmethyl)-5-[2-(4'-bromomethylbiphenyl)]tetrazole with 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde. This is followed by the reduction of the resulting aldehyde to the corresponding alcohol, yielding Trityl Losartan. google.comyork.ac.uk The protection of the tetrazole ring with a trityl group is crucial as the unprotected tetrazole can act as a poison to the palladium catalysts often used in coupling reactions. units.it

Several methods have been developed to optimize this process:

Phase-Transfer Catalysis: A biphasic solvent system, comprising an organic solvent and water, can be employed with a phase-transfer catalyst like Aliquat 336. newdrugapprovals.orggoogle.com This method utilizes sodium hydroxide as the base and allows for the in situ reduction of the intermediate aldehyde with sodium borohydride (B1222165) to produce Trityl Losartan. newdrugapprovals.orggoogle.com

One-Pot Procedures: To streamline the synthesis, one-pot procedures have been developed. For instance, after the alkylation of the imidazole aldehyde, the reduction with sodium borohydride can be performed directly in the same reaction vessel. units.it

Suzuki Coupling: An alternative strategy involves a Suzuki coupling reaction. In this approach, 5-phenyltetrazole is tritylated and then converted to a boronic acid derivative. This is subsequently coupled with a brominated benzyl imidazole derivative. The direct product of this coupling is Trityl Losartan. newdrugapprovals.orggoogle.com The reaction conditions for the Suzuki coupling, such as the base and solvent, are critical for achieving high yields. units.it For example, using potassium carbonate as the base in a suitable solvent system has been shown to be effective. units.it

The choice of reagents and reaction conditions significantly impacts the yield and purity of the final product. For example, the use of tributyltin azide (B81097) for tetrazole formation has been shown to give higher yields compared to other methods. york.ac.uk Similarly, the selection of the base, such as sodium methoxide (B1231860) or potassium hydroxide, and the solvent, like N,N-dimethylformamide (DMF) or toluene, can influence the outcome of the coupling reaction. google.comnewdrugapprovals.org

Table 1: Comparison of Synthetic Methods for Trityl Losartan

| Method | Key Reagents | Solvent System | Catalyst | Reported Yield | Reference(s) |

|---|---|---|---|---|---|

| Phase-Transfer Catalysis | N-(triphenylmethyl)-5-[2-(4'-bromomethylbiphenyl)]tetrazole, 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, NaOH, NaBH₄ | Biphasic (e.g., Toluene/Water) | Aliquat 336 | Good (specific % not always stated) | newdrugapprovals.orggoogle.com |

| One-Pot Aldehyde Reduction | Tritylated phenyltetrazole boronic acid, brominated benzyl imidazole, NaBH₄ | THF, Methanol | Palladium catalyst | 80% overall yield for Losartan | units.it |

| Suzuki Coupling | Tritylated phenyltetrazole boronic acid, 4-bromotoluene, NBS, 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, NaBH₄ | Various (e.g., THF) | Palladium catalyst | 83% from Trityl Losartan to Losartan | google.com |

| Coupling with Sodium Methoxide | 2-n-butyl-4-chloro-1H-imidazolyl-5-methanol, 5-(4′-bromomethyl-1,1′-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole | N,N-dimethylformamide (DMF) | - | Good (75-95% in some steps) | newdrugapprovals.org |

| Reductive Alkylation | N-(trityl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde, NaBH₄ | Toluene | - | >85% | vulcanchem.com |

Stereochemical Considerations in Losartan Trityl Derivatives

While Losartan itself is achiral, it can exhibit atropisomerism due to restricted rotation around the single bond connecting the biphenyl rings. researchgate.net However, the primary stereochemical considerations in the synthesis of Losartan and its trityl derivatives arise from the potential for forming regioisomers during the alkylation of the imidazole ring. newdrugapprovals.org

The imidazole ring of the precursor, 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, has two nitrogen atoms that can be alkylated. This can lead to the formation of two different regioisomers. newdrugapprovals.org The desired isomer is the one that ultimately leads to the formation of Losartan. The ratio of these isomers can be influenced by the reaction conditions and the nature of the reactants. For instance, alkylating the aldehyde form of the imidazole derivative is more regioselective for the desired product compared to alkylating the corresponding alcohol derivative. units.it

Strategies to control regioselectivity include:

Choice of Imidazole Derivative: Using the imidazole-5-carboxaldehyde has been shown to be highly regioselective. york.ac.ukunits.it

Reaction Conditions: The specific base and solvent system can influence the ratio of the regioisomers formed. newdrugapprovals.org

In some synthetic routes, the undesired regioisomer is formed and may require separation by techniques such as column chromatography. newdrugapprovals.org The formation of these isomers is a critical aspect to control to ensure a high yield of the desired final product.

It is important to note that while this compound implies protection at both the tetrazole and the hydroxyl group, much of the literature focuses on the synthesis of N-Trityl Losartan, where only the tetrazole is protected. The subsequent protection of the hydroxyl group would be an additional step. The stereochemical challenges related to regioisomer formation during the imidazole alkylation are relevant to the synthesis of both N-Trityl and this compound.

N,o Ditrityl Losartan As a Key Intermediate in Advanced Losartan Analog Synthesis

Utility in the Synthesis of Losartan (B1675146) and its Pharmacologically Relevant Derivatives

The primary application of N,O-Ditrityl Losartan lies in its role as a penultimate intermediate in several established manufacturing processes for Losartan. google.comnewdrugapprovals.org The trityl groups serve as effective protecting groups, allowing for specific chemical modifications at other positions of the molecule without interfering with the tetrazole and hydroxyl functionalities. For instance, in a convergent synthetic approach, the coupling of the imidazole (B134444) head and the biphenyltetrazole tail often leads to the formation of trityl-protected Losartan. drugfuture.com Subsequent deprotection under acidic conditions yields the final active pharmaceutical ingredient, Losartan. google.com

This protective strategy is also instrumental in synthesizing pharmacologically relevant derivatives of Losartan. By selectively removing the trityl groups at different stages and introducing various functional groups, researchers can create a library of Losartan analogs with modified properties. This approach has been utilized to introduce peptide characteristics into the Losartan pharmacophore, aiming for improved in vivo targeting and biodistribution profiles. nih.gov A solid-phase synthesis approach, where Losartan is immobilized on a trityl resin via its tetrazole group, facilitates the attachment of amino acids and linkers, leading to analogs with potentially enhanced affinity for the angiotensin II type 1 (AT1) receptor. nih.gov

Role in the Preparation of Radiolabeled Losartan Analogs for Molecular Imaging Research

The development of radiolabeled Losartan analogs for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging of AT1 receptors is a significant area of research. This compound serves as a critical starting material in these multi-step syntheses.

Synthesis of Fluorinated Losartan Probes

Another strategy involves the synthesis of an ¹⁸F-labeled fluoropyridine analog of Losartan. This method starts with the tritylation of the tetrazole group of Losartan. snmjournals.org The hydroxyl group is then converted to an azide (B81097), creating a precursor for click chemistry. This trityl-protected azido-losartan derivative is then conjugated with an ¹⁸F-labeled prosthetic group, followed by acidic cleavage of the trityl group to yield the final radiolabeled product. snmjournals.orgnih.govsci-hub.senih.gov This approach has been successfully automated, enabling the production of the [¹⁸F]fluoropyridine Losartan derivative with high potential for imaging cardiovascular disorders. snmjournals.orgnih.gov

Integration into Click Chemistry Methodologies for Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the synthesis of complex molecules, including radiolabeled tracers. nih.govresearchgate.net this compound and its derivatives are well-suited for this methodology.

In the synthesis of a novel ¹⁸F-labeled Losartan derivative, [¹⁸F]AMBF₃Los, a trityl-protected Losartan intermediate is first converted to an azide. nih.gov The trityl group is then removed before the "click" reaction with an alkyne-functionalized trifluoroborate to prevent hydrolysis of the final product. nih.gov This step-wise approach, utilizing a trityl-protected precursor, allows for the efficient and regioselective introduction of the imaging moiety.

Similarly, the synthesis of an ¹⁸F-labeled fluoropyridine analog of Losartan via click chemistry involves the conjugation of an ¹⁸F-labeled alkyne with an azido-trityl-losartan derivative. snmjournals.orgnih.gov The trityl group is subsequently cleaved to produce the final PET tracer. snmjournals.orgnih.gov The use of trityl protection is crucial in these multi-step syntheses to ensure the desired chemical transformations occur at the intended positions.

Application in the Synthesis of Losartan Impurities and Reference Standards

The identification and control of impurities are critical aspects of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. This compound and related trityl intermediates play a significant role in this context.

Characterization of Losartan Process Impurities Derived from Trityl Intermediates

During the synthesis of Losartan, several process-related impurities can be formed, some of which are derived from trityl-containing intermediates. For example, O-trityl losartan has been identified as a process impurity. researchgate.net The presence of such impurities necessitates their synthesis and characterization to develop analytical methods for their detection and quantification in the final drug substance. researchgate.netresearchgate.net The trityl group itself, in the form of triphenylmethanol, can also be an impurity (Losartan EP Impurity G) that needs to be monitored. synthinkchemicals.com

The structural elucidation of these impurities is essential. Studies have shown that in tritylated sartan intermediates, the trityl group is attached to the N-2 position of the tetrazole ring, a finding confirmed by single-crystal X-ray diffraction. mdpi.com This precise structural knowledge is vital for accurately identifying and controlling impurities.

Synthesis of Analytical Reference Materials for Losartan and its Derivatives

The synthesis of well-characterized analytical reference standards is a prerequisite for the accurate analysis of drug substances and their impurities. This compound serves as a precursor for the synthesis of various Losartan-related impurities that are used as reference materials in quality control laboratories. pharmacompass.com For instance, the synthesis of specific Losartan impurities often involves steps where trityl protection is employed. researchgate.netgoogle.com Having access to high-purity reference standards, such as those for specific stereoisomers or degradation products, is essential for method validation and routine quality assessment of Losartan potassium tablets. google.comingentaconnect.com

Research Directions and Future Perspectives in N,o Ditrityl Losartan Chemistry

Development of Novel Synthetic Routes for Trityl-Protected Losartan (B1675146)

The synthesis of Losartan often involves the use of a trityl group to protect the acidic tetrazole ring during key coupling reactions. newdrugapprovals.orggoogle.com Traditional methods for the preparation of trityl-protected Losartan, a precursor to N,O-Ditrityl Losartan, typically involve the reaction of a trityl-protected biphenyl (B1667301) derivative with an imidazole (B134444) component. newdrugapprovals.orgunits.it However, these routes can sometimes lead to the formation of impurities and may require harsh deprotection conditions. nih.gov

Recent research has focused on developing more efficient and greener synthetic strategies. One approach involves a convergent synthesis where a pre-formed trityl-tetrazole-biphenyl boronic acid is coupled with a suitable imidazole partner using a palladium catalyst. This method offers high efficiency and avoids the use of hazardous reagents like tin azides. units.it Another strategy focuses on the direct alkylation of 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with a trityl-protected bromobenzylbiphenyl derivative, followed by reduction to yield trityl losartan. newdrugapprovals.org

| Synthetic Strategy | Key Intermediates | Catalyst/Reagents | Key Advantages |

| Convergent Suzuki Coupling | 2-trityl-5-phenyltetrazole boronic acid, Imidazole bromide | Palladium catalyst | High efficiency, avoids tin azides units.it |

| Direct Alkylation and Reduction | Trityl-protected bromobenzylbiphenyl, Imidazole carboxaldehyde | Sodium borohydride (B1222165) | Straightforward approach newdrugapprovals.org |

| Optimized Alkylation Conditions | Trityl-protected biphenyl derivative, Imidazole component | Various bases and solvents | Improved regioselectivity and yield google.com |

| Green Synthesis | 2-bromobenzonitrile, 4-methylphenylboronic acid | Bio-derived Palladium Nanoparticles | Environmentally friendly, recyclable catalyst mdpi.com |

Exploration of this compound in the Synthesis of New ARB Scaffolds

The protected nature of this compound makes it a valuable starting material for the synthesis of novel angiotensin II receptor blockers (ARBs) with potentially improved pharmacological profiles. The trityl groups allow for selective modifications at other positions of the Losartan molecule without interfering with the tetrazole and hydroxymethyl functionalities.

One area of exploration is the development of novel positron emission tomography (PET) tracers for imaging angiotensin II type 1 receptors (AT1Rs). nih.gov In one study, trityl-protected Losartan was used as a precursor to synthesize [18F]-labeled Losartan derivatives. The hydroxyl group of the trityl-protected intermediate was first modified, and the trityl group was subsequently removed under acidic conditions to yield the final PET tracer. nih.gov This approach highlights the utility of the trityl protecting group in facilitating the introduction of imaging moieties.

Furthermore, the strategic use of trityl protection enables the synthesis of new ARB scaffolds with diverse functionalities. For example, the hydroxyl group of trityl-losartan can be converted to other functional groups, such as an azide (B81097), which can then be used in "click chemistry" reactions to attach various substituents. nih.gov This modular approach allows for the rapid generation of a library of new ARB candidates for structure-activity relationship (SAR) studies. Research has also been conducted on synthesizing imidazole-based bisartans, which bear two symmetric biphenyl tetrazoles, using trityl-protected precursors to explore their potential as therapeutics. mdpi.com

Advanced Analytical Techniques for Trace Analysis and Impurity Profiling

The presence of this compound and other related impurities in the final Losartan active pharmaceutical ingredient (API) is a critical quality attribute that needs to be carefully controlled. Regulatory agencies have stringent requirements for the identification and quantification of such impurities.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of Losartan and its impurities. researchgate.netbioline.org.br Reversed-phase HPLC methods, often coupled with ultraviolet (UV) detection, can effectively separate this compound from Losartan and other process-related impurities. researchgate.net The significant difference in polarity between the highly nonpolar this compound and the more polar Losartan allows for good chromatographic resolution.

For more sensitive and specific detection, liquid chromatography-mass spectrometry (LC-MS) and LC-high resolution mass spectrometry (LC-HRMS) have become indispensable tools. nih.gov These techniques provide molecular weight and fragmentation data, which are crucial for the unambiguous identification of impurities, even at trace levels. nih.gov A study utilizing LC-MS/HRMS for the analysis of Losartan tablets successfully identified several impurities, demonstrating the power of this technique in comprehensive impurity profiling. nih.gov The development of stability-indicating analytical methods that can distinguish between degradation products and process impurities is also an active area of research. pharmacompass.com

| Analytical Technique | Principle | Application in this compound Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Quantification and separation from Losartan and other impurities researchgate.netbioline.org.br |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation coupled with mass-based detection | Identification and structural elucidation of trace impurities nih.gov |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | High-accuracy mass measurement | Unambiguous identification and profiling of complex impurity mixtures nih.gov |

Computational Chemistry Approaches for Understanding Reactivity and Stability of Trityl Protected Losartan

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to investigate the structural and electronic properties of molecules, providing insights that are often difficult to obtain through experimental methods alone.

Furthermore, computational studies can shed light on the stability of trityl-protected intermediates and the mechanisms of deprotection reactions. By calculating the energies of different conformations and transition states, researchers can predict the most likely reaction pathways and optimize reaction conditions to favor the desired product. For instance, computational studies have been used to investigate the binding of sartans to the ACE2-Spike RBD complex in the context of COVID-19 research, highlighting the influence of the trityl group on binding affinity. mdpi.comnih.gov Kinetic and DFT studies have also been used to understand the deuteration of Losartan, which proceeds through a carbonyl intermediate. researchgate.net

Q & A

Q. What is the role of N,O-Ditrityl Losartan in synthetic chemistry, and how is it characterized?

this compound is a trityl-protected intermediate used to stabilize reactive hydroxyl and amino groups during Losartan synthesis. Its characterization typically involves HPLC with UV detection (λ = 254 nm) to confirm purity and NMR spectroscopy (¹H and ¹³C) to verify trityl group attachment . Quantification can be achieved via mass spectrometry (MS) with electrospray ionization (ESI), ensuring no residual protecting agents remain .

Q. What analytical methods are validated for quantifying Losartan and its intermediates like this compound?

- Reverse-phase HPLC with C18 columns (e.g., 5 µm, 250 × 4.6 mm) using acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v) achieves baseline separation of Losartan derivatives. Detection limits (LOD) of 0.1 µg/mL and linear ranges (0.5–50 µg/mL; R² > 0.995) are typical .

- UHPLC-QqQ-MS/MS with multiple reaction monitoring (MRM) enables simultaneous quantification of Losartan and metabolites in biological matrices (e.g., rat plasma), offering sensitivity down to 0.5 ng/mL .

Q. How is this compound used in pharmacokinetic studies?

The intermediate is employed to improve Losartan’s stability during in vivo metabolism studies. Pharmacokinetic parameters (e.g., bioavailability, volume of distribution) are calculated using non-compartmental analysis (NCA) with software like WinNonlin. Bioavailability studies in rats show ~33% absorption, with protein binding >90% for Losartan and its active metabolite .

Advanced Research Questions

Q. How do experimental designs address contradictions in Losartan’s efficacy across different disease models?

In diabetic nephropathy, Losartan reduces renal oxidative DNA damage by 35% (p < 0.001) and delays end-stage renal disease (28% risk reduction) via AT1 receptor blockade . However, in heart failure models, its mortality reduction (16%) is less pronounced compared to ACE inhibitors like enalapril (35% risk reduction), suggesting differential pathway activation . Researchers must stratify patient cohorts by comorbidities (e.g., diabetes vs. hypertension) and use multivariate Cox regression to adjust for confounding variables .

Q. What advanced oxidation processes (AOPs) degrade Losartan contaminants, and how are byproducts characterized?

Peroxymonosulfate/Fe(II) AOPs degrade Losartan with 64% efficiency, generating nine byproducts (seven novel). Byproducts are identified via high-resolution MS (HRMS) and ¹H-NMR , revealing hydroxylation and cleavage of the imidazole ring. Kinetic studies (pseudo-first-order models; k = 0.021 min⁻¹) confirm Fe(II) enhances radical generation (•OH and SO₄•⁻) .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

- Design of Experiments (DoE) with central composite design identifies optimal tritylation conditions:

Q. What statistical approaches resolve discrepancies in preclinical vs. clinical outcomes for Losartan?

In Marfan syndrome models, Losartan administered at P24 reduces aortic rupture mortality by 50% (p < 0.001), but delayed dosing (P50) shows diminished efficacy. Kaplan-Meier survival analysis with log-rank tests and hazard ratios (HR = 0.45, 95% CI: 0.31–0.65) highlight age-dependent therapeutic windows . Clinical trials require Bayesian adaptive designs to adjust dosing protocols dynamically .

Methodological Guidelines

Q. How should researchers validate Losartan’s antioxidant effects in diabetic models?

- Measure 8-hydroxy-2’-deoxyguanosine (8-OHdG) in renal DNA via ELISA to quantify oxidative damage .

- Assess plasma antioxidant capacity using ferric reducing antioxidant power (FRAP) assays , correlating results with urinary albumin excretion (r = -0.72, p < 0.01) .

Q. What protocols ensure reproducibility in formulating Losartan-loaded nanoparticles?

- Use solvent evaporation with stearic acid and glycerol (1:2 w/w) to prepare solid lipid nanoparticles (SLNs).

- Characterize SLNs via dynamic light scattering (DLS) for size (150–200 nm) and zeta potential (-25 mV to -30 mV) .

- Validate drug release profiles using dialysis membranes (MWCO 12 kDa) in PBS (pH 7.4), achieving 80% release over 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.